molecular formula C23H26N2O4 B2564123 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid CAS No. 2138005-68-0

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid

Cat. No.: B2564123
CAS No.: 2138005-68-0
M. Wt: 394.471
InChI Key: RQJPJZWTGLIZQX-UHFFFAOYSA-N
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Description

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring. This compound is often used in peptide synthesis due to its ability to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the Fmoc-protected piperazine: This step involves reacting 9H-fluoren-9-ylmethanol with piperazine in the presence of a base such as sodium hydride to form the Fmoc-protected piperazine.

    Attachment of the methylpropanoic acid: The Fmoc-protected piperazine is then reacted with 2-bromo-2-methylpropanoic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to streamline the process and ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

    Coupling: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in the presence of coupling agents like N-hydroxysuccinimide (NHS).

Major Products

    Deprotection: The major product is the free amine derivative.

    Substitution: Products vary depending on the nucleophile used.

    Coupling: The major products are peptides or peptide derivatives.

Scientific Research Applications

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: It serves as a protecting group for amines, allowing for the stepwise synthesis of peptides.

    Medicinal Chemistry: It is used in the development of peptide-based drugs.

    Bioconjugation: The compound is used to link peptides to other molecules, such as fluorescent dyes or drugs, for various applications in biology and medicine.

Mechanism of Action

The primary mechanism of action for 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide bond formation. The protected amine can later be deprotected under basic conditions to reveal the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid
  • 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid
  • N~2~-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N~6~-[(4-methoxyphenyl) (diphenyl)methyl]-L-lysine

Uniqueness

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a piperazine ring and a methylpropanoic acid moiety. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in the field of organic chemistry.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-23(2,21(26)27)25-13-11-24(12-14-25)22(28)29-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJPJZWTGLIZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138005-68-0
Record name 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid
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